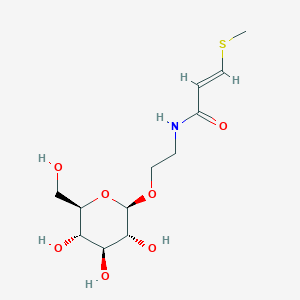
Entadamide-A-beta-D-glucopyranoside
Overview
Description
Entadamide-A-beta-D-glucopyranoside is a sulfur-containing glucoside isolated from the seeds of the plant Entada phaseoloides. This compound is known for its significant biological activities, including anti-complement and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Entadamide-A-beta-D-glucopyranoside can be isolated from the seeds of Entada phaseoloides through a series of extraction and purification steps. The seeds are first extracted with methanol, followed by partitioning the aqueous extract with n-butanol. The butanol-soluble fraction is then subjected to various chromatographic techniques to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Entadamide-A-beta-D-glucopyranoside undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of this compound can yield its aglycone form, which may exhibit different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the hydrolysis of this compound include its aglycone form, which retains some of the biological activities of the parent compound .
Scientific Research Applications
Entadamide-A-beta-D-glucopyranoside has been studied for its various biological activities. It exhibits significant anti-complement activity, making it a potential candidate for the treatment of diseases involving excessive complement activation, such as rheumatoid arthritis . Additionally, its anti-inflammatory properties have been explored in the context of traditional medicine .
Mechanism of Action
The mechanism of action of Entadamide-A-beta-D-glucopyranoside involves its interaction with the complement system. By inhibiting the activation of complement proteins, the compound can reduce inflammation and tissue damage associated with excessive complement activation . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Entadamide-A-beta-D-glucopyranoside include other sulfur-containing amides and glucosides isolated from Entada phaseoloides, such as Entadamide-A and Entadamide-B .
Uniqueness: What sets this compound apart from its analogs is its unique glucopyranoside moiety, which may contribute to its distinct biological activities. The presence of this sugar unit can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15)/b5-2+/t7-,9-,10+,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKBHZVUFLWDZ-IYYAVIMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.3]heptan-6-one](/img/structure/B8088547.png)
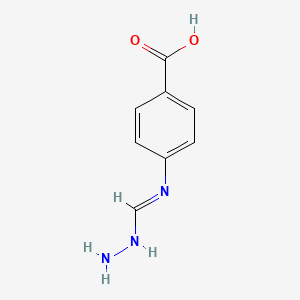
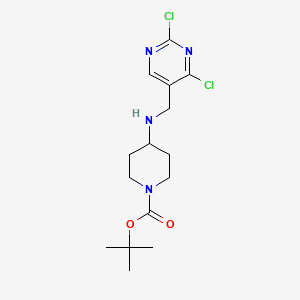
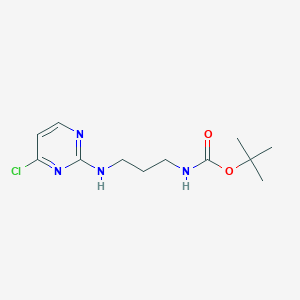
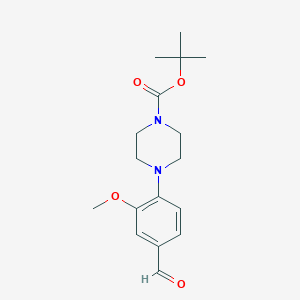
![(2E,5Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B8088590.png)
![Methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]azanium;chloride](/img/structure/B8088593.png)

![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-](/img/structure/B8088608.png)
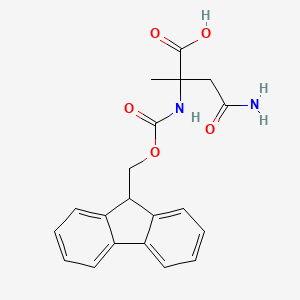

![sodium;4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B8088636.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B8088643.png)
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride](/img/structure/B8088644.png)
